Benzyl 3-(3-oxocyclobutyl)propanoate
Description
Benzyl 3-(3-oxocyclobutyl)propanoate is an ester derivative featuring a cyclobutane ring substituted with a ketone (oxo) group at the 3-position and a benzyl ester moiety. The compound’s key structural elements include:
- Cyclobutyl-oxo group: A strained four-membered ring with a ketone, influencing reactivity and stability .
This compound is likely utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, given the prevalence of cyclobutane motifs in bioactive molecules .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
benzyl 3-(3-oxocyclobutyl)propanoate |
InChI |
InChI=1S/C14H16O3/c15-13-8-12(9-13)6-7-14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
YEHSJORKHRBPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ester Group: The benzyl ester offers superior lipophilicity over methyl or ethyl esters (e.g., Methyl 3-(benzyloxy)propanoate, ), favoring membrane permeability in drug design .
- Functional Groups: The 3-oxo group enables nucleophilic additions or condensations, similar to methyl 2-benzoylamino-3-oxobutanoate (), which participates in heterocycle synthesis .
Physicochemical and Functional Differences
- Solubility : Benzyl esters (e.g., Benzyl 3-thienylacetate, ) are typically less polar than carboxylic acids like 3-benzoylpropionic acid (), impacting their solubility in aqueous media .
- Stability : Cyclobutane’s moderate ring strain (compared to cyclopropane) may reduce susceptibility to ring-opening reactions, as seen in cyclopropane derivatives under acidic conditions .
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